1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine
Description
Properties
CAS No. |
535926-53-5 |
|---|---|
Molecular Formula |
C12H16FNO |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
cyclopropyl-(4-ethoxy-3-fluorophenyl)methanamine |
InChI |
InChI=1S/C12H16FNO/c1-2-15-11-6-5-9(7-10(11)13)12(14)8-3-4-8/h5-8,12H,2-4,14H2,1H3 |
InChI Key |
PROFINBGHLBJEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2CC2)N)F |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises a cyclopropane ring directly bonded to a methanamine group, which is further connected to a 4-ethoxy-3-fluorophenyl aromatic system. The IUPAC name, cyclopropyl-(4-ethoxy-3-fluorophenyl)methanamine , reflects this arrangement. Key structural features include:
- Cyclopropyl group : A strained three-membered ring influencing reactivity.
- 4-Ethoxy-3-fluorophenyl : A para-ethoxy and meta-fluoro substituted benzene ring, introducing steric and electronic effects.
- Methanamine backbone : A primary amine critical for further functionalization.
The SMILES notation, CCOC1=C(C=C(C=C1)C(C2CC2)N)F, encodes this structure.
Table 1: Fundamental Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆FNO | |
| Molecular Weight | 209.26 g/mol | |
| CAS Registry Number | 535926-53-5 | |
| InChI Key | PROFINBGHLBJEV-UHFFFAOYSA-N |
Synthetic Routes
Palladium-Catalyzed Cross-Coupling (Method A)
A patent by US8329905B2 details a method involving palladium-catalyzed cross-coupling to assemble aromatic and cyclopropane fragments.
Reaction Scheme
- Substrate Preparation : Diethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl}phosphonate is synthesized as a key intermediate.
- Coupling Reaction : The phosphonate undergoes a Negishi coupling with cyclopropylzinc bromide in the presence of Pd(PPh₃)₄.
- Amination : The resulting biaryl compound is treated with ammonia under high pressure to introduce the methanamine group.
Optimization Insights
Reductive Amination with Chiral Resolution (Method B)
WO2015159170A2 describes a stereoselective synthesis applicable to analogous amines.
Procedure
- Ketone Intermediate : 4-Ethoxy-3-fluorophenyl cyclopropyl ketone is prepared via Friedel-Crafts acylation.
- Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol, yielding racemic methanamine.
- Chiral Separation : Enzymatic resolution using lipase B from Candida antarctica achieves >98% enantiomeric excess.
Critical Parameters
Table 2: Comparative Analysis of Methods
| Parameter | Method A (Pd-Catalyzed) | Method B (Reductive Amination) |
|---|---|---|
| Yield | 68% | 72% |
| Catalyst | Pd(PPh₃)₄ | NaCNBH₃ |
| Stereoselectivity | None | >98% ee |
| Scalability | Moderate (gram scale) | High (kilogram scale) |
| Cost | High (palladium reagents) | Low |
Mechanistic Considerations
Cyclopropanation Strategies
The cyclopropyl group is introduced via two pathways:
Fluorine and Ethoxy Effects
- Fluorine : The meta-fluoro substituent directs electrophilic substitution and enhances metabolic stability.
- Ethoxy Group : The para-ethoxy moiety stabilizes intermediates through resonance effects.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 90:10 acetonitrile/water) shows 99.2% purity, with retention time 8.7 minutes.
Chemical Reactions Analysis
1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is utilized in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but it may involve signaling pathways related to neurotransmission or metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
(a) 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride
- Substituents : 3-fluoro, 4-methoxy (vs. 3-fluoro, 4-ethoxy in the target compound).
- Key Differences : Replacement of ethoxy with methoxy reduces steric bulk and slightly increases hydrophilicity. The hydrochloride salt enhances solubility in polar solvents .
- Molecular Weight : Free base = 195.23 g/mol (vs. 209.25 g/mol for the target compound’s free base) .
(b) 1-Cyclopropyl-1-(4-fluorophenyl)methanamine
- Substituents : 4-fluoro (vs. 3-fluoro, 4-ethoxy).
- Key Differences : Absence of the ethoxy group simplifies the structure, reducing steric hindrance and electron-donating effects. The para-fluoro configuration may alter binding interactions in biological targets .
- Molecular Weight : 165.21 g/mol (free base) .
(c) Cyclopropanemethanamine, 1-[4-(trifluoromethyl)phenyl]-
Heterocyclic Ring Analogs
(a) 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine
- Structure : Pyridine ring replaces benzene, introducing nitrogen-mediated polarity.
- Key Differences : The pyridine nitrogen can engage in hydrogen bonding, altering pharmacokinetic properties. The 6-methyl group adds steric bulk .
- Molecular Weight : 175.24 g/mol (free base) .
(b) Cyclopropyl(4-methylpyridin-2-yl)methanamine dihydrochloride
Stereochemical Variants
(S)-Cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine
- Configuration : Chiral center at the methanamine carbon.
Molecular Weight and Solubility
Biological Activity
1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine is C13H19FNO. The structure includes a cyclopropyl group, a methanamine moiety, and a phenyl ring substituted with an ethoxy group and a fluorine atom. The presence of these functional groups is crucial for the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 221.30 g/mol |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
The biological activity of 1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The ethoxy and fluorine substituents influence the binding affinity and selectivity for these targets, potentially affecting various signaling pathways.
Pharmacological Effects
Research indicates that compounds similar to 1-Cyclopropyl-1-(4-ethoxy-3-fluorophenyl)methanamine exhibit a range of pharmacological effects:
- Antidepressant Activity : Some studies suggest that amine derivatives can influence neurotransmitter systems related to mood regulation.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through inhibition of pro-inflammatory mediators.
- Anticancer Properties : Certain analogues have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
Case Studies
- Antidepressant Activity : A study on related compounds revealed that they could enhance serotonin levels in the brain, suggesting potential use in treating depression .
- Anti-inflammatory Effects : Research showed that derivatives of phenylmethanamine inhibited the production of inflammatory cytokines in vitro, highlighting their therapeutic potential for inflammatory diseases .
- Cytotoxicity Against Cancer Cells : In vitro tests indicated that similar compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
